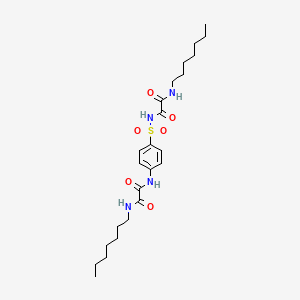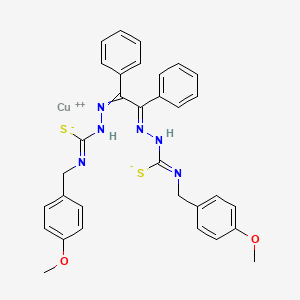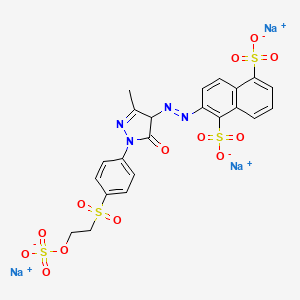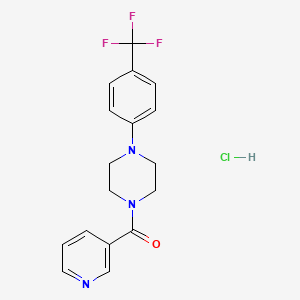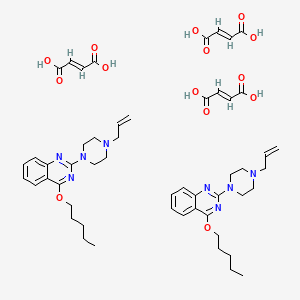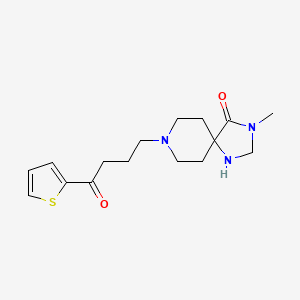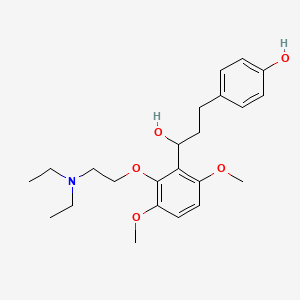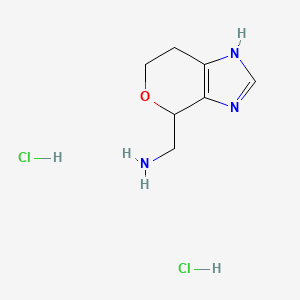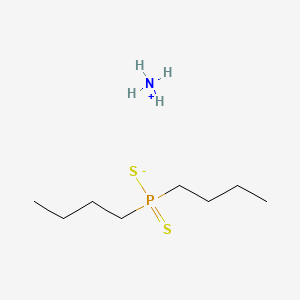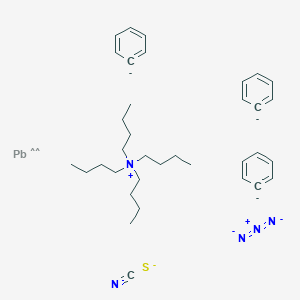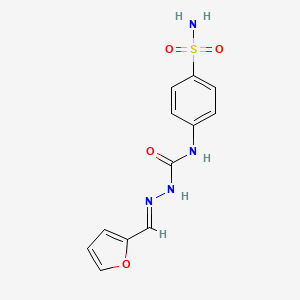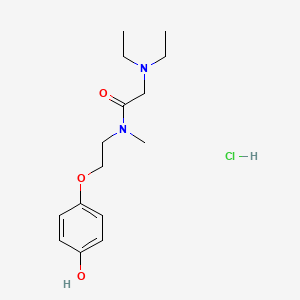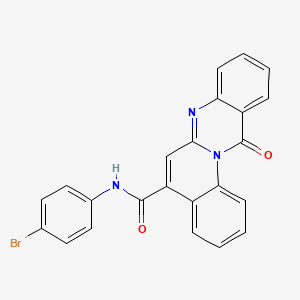
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” is a complex organic compound that belongs to the class of quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives and bromophenyl compounds. Common reaction conditions could involve:
Catalysts: Palladium or other transition metals.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Temperature: Reactions might be carried out at elevated temperatures, often between 80-150°C.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, focusing on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted quinazoline derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
4-Bromoaniline: Shares the bromophenyl group but lacks the quinazoline core.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
What sets “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” apart is its unique combination of the quinazoline core with a bromophenyl group, potentially leading to distinct biological activities and applications.
Propiedades
Número CAS |
137522-71-5 |
|---|---|
Fórmula molecular |
C23H14BrN3O2 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H14BrN3O2/c24-14-9-11-15(12-10-14)25-22(28)18-13-21-26-19-7-3-1-6-17(19)23(29)27(21)20-8-4-2-5-16(18)20/h1-13H,(H,25,28) |
Clave InChI |
LBFPMWLRMRBEJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
